molecular formula C13H6ClF3N2S B13095965 4-Chloro-2-(difluoro(4-fluorophenyl)methyl)thieno[2,3-d]pyrimidine

4-Chloro-2-(difluoro(4-fluorophenyl)methyl)thieno[2,3-d]pyrimidine

Cat. No.: B13095965
M. Wt: 314.71 g/mol
InChI Key: ZZAUOHASLQQIFH-UHFFFAOYSA-N
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Description

4-Chloro-2-(difluoro(4-fluorophenyl)methyl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is substituted with a 4-chloro group and a difluoro(4-fluorophenyl)methyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(difluoro(4-fluorophenyl)methyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method involves the condensation of a thieno[2,3-d]pyrimidine precursor with a difluoro(4-fluorophenyl)methyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(difluoro(4-fluorophenyl)methyl)thieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyrimidines, while coupling reactions can produce more complex biaryl compounds .

Scientific Research Applications

4-Chloro-2-(difluoro(4-fluorophenyl)methyl)thieno[2,3-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(difluoro(4-fluorophenyl)methyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Chloro-2-(difluoro(4-fluorophenyl)methyl)thieno[2,3-d]pyrimidine lies in its specific substitution pattern and the presence of both thieno and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H6ClF3N2S

Molecular Weight

314.71 g/mol

IUPAC Name

4-chloro-2-[difluoro-(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine

InChI

InChI=1S/C13H6ClF3N2S/c14-10-9-5-6-20-11(9)19-12(18-10)13(16,17)7-1-3-8(15)4-2-7/h1-6H

InChI Key

ZZAUOHASLQQIFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=NC3=C(C=CS3)C(=N2)Cl)(F)F)F

Origin of Product

United States

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